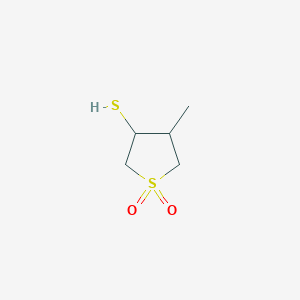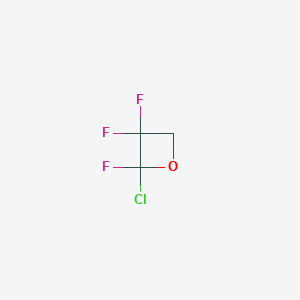
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone It is a derivative of thiolane, characterized by the presence of a methyl group and a sulfanyl group attached to the thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione typically involves the following steps:
Formation of the Thiolane Ring: The initial step involves the formation of the thiolane ring through a cheletropic reaction between butadiene and sulfur dioxide.
Introduction of Functional Groups: The methyl and sulfanyl groups are introduced through subsequent reactions, often involving the use of specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to improve yield and efficiency. For example, the use of Ni-B/MgO catalysts has been shown to enhance the hydrogenation process, leading to higher yields and longer catalyst lifetimes .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The methyl and sulfanyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives .
Scientific Research Applications
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions, while the sulfone group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Sulfolane: A related compound with similar structural features but lacking the methyl and sulfanyl groups.
3-Hydroxy-4-methanesulfonyl-1lambda~6~-thiolane-1,1-dione: Another derivative with a hydroxyl group instead of a methyl group.
Uniqueness
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is unique due to the presence of both a methyl and a sulfanyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
113520-25-5 |
|---|---|
Molecular Formula |
C5H10O2S2 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
4-methyl-1,1-dioxothiolane-3-thiol |
InChI |
InChI=1S/C5H10O2S2/c1-4-2-9(6,7)3-5(4)8/h4-5,8H,2-3H2,1H3 |
InChI Key |
ODEJMIUZDCJHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CC1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)






![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)


![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)

